![molecular formula C33H27FN2O3 B2510040 (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one CAS No. 477710-95-5](/img/structure/B2510040.png)
(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one is a complex organic molecule characterized by its unique structural features This compound contains multiple functional groups, including a benzyloxy group, a fluoro-substituted biphenyl group, and a pyrazole ring
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the pyrazole intermediate: The pyrazole ring is formed by reacting 3-(1H-pyrazol-1-yl)propan-1-one with 2-fluoro-[1,1’-biphenyl]-4-yl bromide in the presence of a base like sodium hydride.
Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the pyrazole intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and fluoro-substituted biphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), benzyl bromide (C₆H₅CH₂Br)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted derivatives with altered functional groups
Vergleich Mit ähnlichen Verbindungen
(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one: can be compared with other similar compounds, such as:
- (2E)-3-[4-(methoxy)phenyl]-1-{3-[1-({2-chloro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one
- (2E)-3-[4-(ethoxy)phenyl]-1-{3-[1-({2-bromo-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one
Eigenschaften
IUPAC Name |
(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27FN2O3/c1-24(39-29-17-18-30(31(34)22-29)27-10-6-3-7-11-27)32-20-21-36(35-32)33(37)19-14-25-12-15-28(16-13-25)38-23-26-8-4-2-5-9-26/h2-22,24H,23H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPEKANJUNYEH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
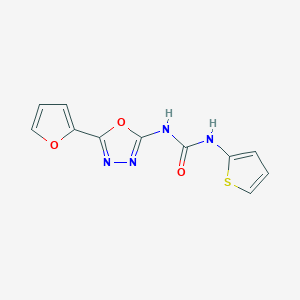
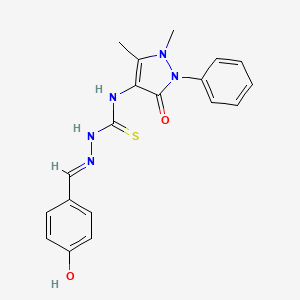
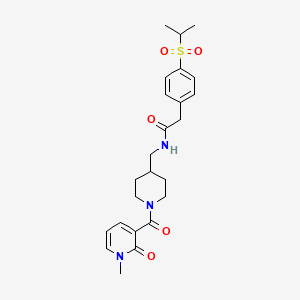
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)


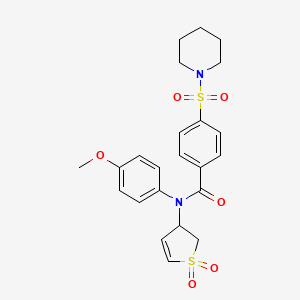
![1-[2-(2-Fluorophenoxy)acetyl]-N-(3-methylpyridin-2-YL)azetidine-3-carboxamide](/img/structure/B2509971.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)
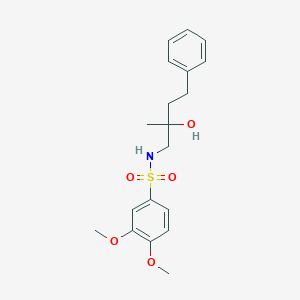

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)
